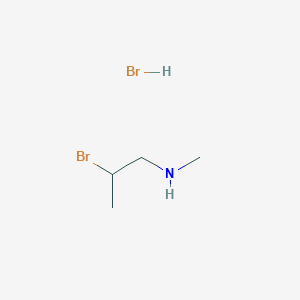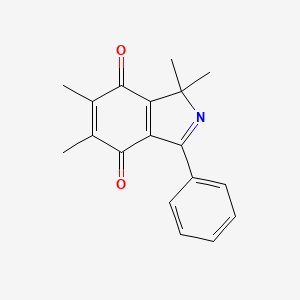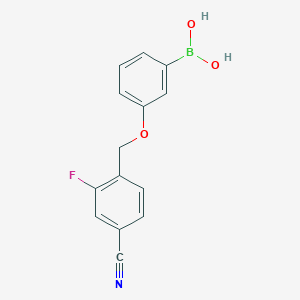
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-cyano-2-fluorobenzyl group. The unique structural features of this compound make it a valuable building block in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 4-cyano-2-fluorobenzyl alcohol with 3-hydroxyphenylboronic acid under basic conditions.
Protection and Deprotection Steps: Protecting groups may be used to safeguard reactive sites during the synthesis. These groups are later removed under specific conditions.
Coupling Reactions: The key step involves the coupling of the protected intermediate with boronic acid derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Cross-Coupling Reactions: The boronic acid group is highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include substituted phenyl derivatives and various boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting biomolecules and monitoring cellular activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The cyano and fluorine substituents contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the cyano and fluorobenzyl substituents, resulting in different reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the cyano and fluorobenzyl groups, leading to distinct chemical behavior and uses.
Borinic Acids: These compounds have two organic groups attached to boron, offering different reactivity patterns and applications in catalysis and material science.
The uniqueness of This compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
1311166-08-1 |
|---|---|
Molekularformel |
C14H11BFNO3 |
Molekulargewicht |
271.05 g/mol |
IUPAC-Name |
[3-[(4-cyano-2-fluorophenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H11BFNO3/c16-14-6-10(8-17)4-5-11(14)9-20-13-3-1-2-12(7-13)15(18)19/h1-7,18-19H,9H2 |
InChI-Schlüssel |
CHDLWZYJDHQUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)C#N)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


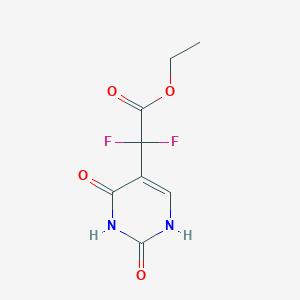
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)

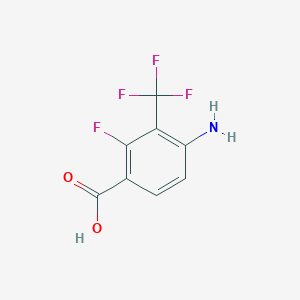
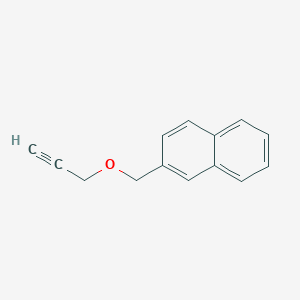
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)

![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)

